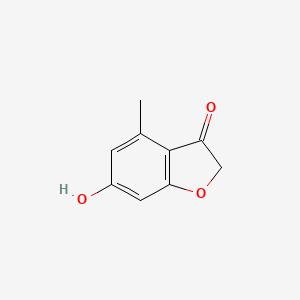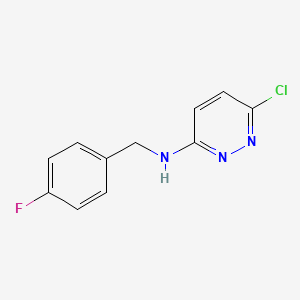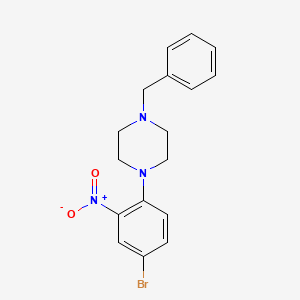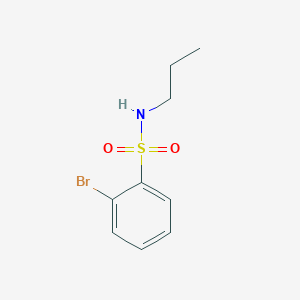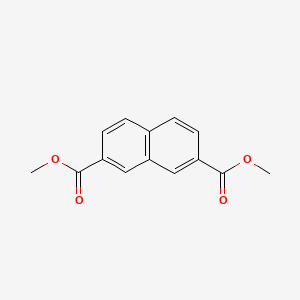
Dimethyl 2,7-Naphthalenedicarboxylate
説明
Dimethyl 2,7-naphthalenedicarboxylate is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, where two carboxylate groups are esterified with methanol at the 2nd and 7th positions of the naphthalene ring. This compound is of interest due to its potential applications in organic synthesis and material science, as well as its interactions with various organic molecules.
Synthesis Analysis
The synthesis of derivatives of dimethyl 2,7-naphthalenedicarboxylate involves organometallic reactions. For instance, 2,7-dilithio-naphthalenes and 2,7-bis(bromomagnesio)-naphthalenes have been treated with electrophiles to yield new "proton sponge" derivatives with various ortho-substituents, such as iodo, methylthio, trimethylsilyl, methyl, n-butyl, and ethoxycarbonyl groups . Additionally, the lithiation of 2,7-disubstituted derivatives of 1,8-bis(dimethylamino)naphthalene has been studied, leading to the synthesis of 2,3,6,7-tetrasubstituted derivatives after treatment with electrophiles like MeI, Me2S2, Me3SiCl, DMF, etc. .
Molecular Structure Analysis
The molecular structure of dimethyl 2,7-naphthalenedicarboxylate derivatives has been investigated using X-ray diffraction and computational chemistry techniques. For example, the crystal structure of dimethyl 2,6-naphthalenedicarboxylate (a related isomer) has been solved, revealing that the ester group is twisted out of the mean ring plane, which is energetically less favorable . The molecular structure of these compounds is crucial in determining their reactivity and physical properties.
Chemical Reactions Analysis
Dimethyl 2,7-naphthalenedicarboxylate and its derivatives participate in various chemical reactions. For instance, a novel 1,4-cycloaddition reaction of a stable 2-thianaphthalene derivative with dimethyl acetylenedicarboxylate has been reported, leading to the formation of complex cyclopropa[naphthalene] structures . Additionally, the Diels-Alder reaction with dimethyl acetylenedicarboxylate has been used to synthesize naphtho[2,1-b] and [1,2-b]thiophenes . Photochemical reactions such as 1,8-photoaddition to alkenes and reductive photoallylation by allyltrimethylsilane via a single electron transfer have also been explored.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl 2,7-naphthalenedicarboxylate derivatives are influenced by their molecular structure. Fluorescence studies have been used to investigate the complexes of these compounds with cyclodextrins, revealing information about stoichiometry, formation constants, and thermodynamics of complexation . The spectral characteristics and basicity of these compounds are also determined by the polar effect of ortho-substituents and the "buttressing effect," which is a combination of steric interactions .
科学的研究の応用
1. Complexation with Cyclodextrins
- Summary of Application: Dimethyl 2,3-Naphthalenedicarboxylate has been studied for its complexation with 2-hydroxypropyl-α-, -β- and -γ-cyclodextrins (HP CDs) in aqueous solution .
- Methods of Application: The methods used to study this complexation include fluorescence, circular dichroism, and molecular mechanics . Emission spectra upon excitation of the naphthalenedicarboxylate group show two bands whose intensity ratio R is quite sensitive to polarity .
- Results or Outcomes: From the change of R and lifetimes averages < τ > with HP CD concentration and temperature, the stoichiometry, the association constants, and the enthalpy and entropy changes during the complexation were obtained . R, < τ > and the fluorescence anisotropies ( r) extrapolated at [ HP CD]→∞ allows us to estimate the polarity and microviscosity of the media surrounding the guest when complexed .
2. Precursor to Polyethylene Naphthalate
- Summary of Application: Dimethyl-2,6-naphthalenedicarboxylate is used as a precursor to polyethylene naphthalate (PEN), a type of polyester .
- Methods of Application: The specific methods of application are not detailed in the source, but typically, the ester is polymerized with ethylene glycol to produce PEN .
- Results or Outcomes: The outcome of this process is the production of PEN, a material with desirable properties for various applications .
3. Biobased Naphthalate-Modified PET for Sustainable Food Packaging
- Summary of Application: Dimethyl 2,7-Naphthalenedicarboxylate is used as a comonomer in the synthesis of a new generation of high-performance biobased naphthalate-modified PET for sustainable food packaging applications .
- Methods of Application: A series of poly (ethylene terephthalate-stat-2,7-naphthalate) copolymers were synthesized from ethylene glycol (EG), terephthalic acid (TPA), and 2,7-N via a standard two-step melt polycondensation reaction .
- Results or Outcomes: The 2,7-N significantly improved the thermal, mechanical, and barrier properties of the copolymers . The glass transition temperature (Tg > 75.4 °C) and thermal stability (Td,5% > 405.1 °C) of the copolymers increase monotonically with 2,7-N content, exceeding those of PET (Tg = 69.7 °C, Td,5% = 401.4 °C) . The mechanical properties and the crystallization behaviors are tunable through the 2,7-N loading . Composition-optimized copolymers showed an increase of 70% and 200% in elongation at break and tensile strength, respectively . In addition, the oxygen permeability value of the copolymers containing 20% 2,7-N loading fell to = 0.0073 barrer, a 30% improvement over that of PET .
4. Synthesis of Naphthalene-Based Polymers
- Summary of Application: Dimethyl 2,7-Naphthalenedicarboxylate is used in the synthesis of naphthalene-based polymers .
- Methods of Application: The specific methods of application are not detailed in the source, but typically, the ester is polymerized with other monomers to produce naphthalene-based polymers .
- Results or Outcomes: The outcome of this process is the production of naphthalene-based polymers, which have a variety of applications in different industries .
特性
IUPAC Name |
dimethyl naphthalene-2,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-13(15)10-5-3-9-4-6-11(14(16)18-2)8-12(9)7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIBAMPRACRCOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432283 | |
| Record name | Dimethyl 2,7-Naphthalenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,7-Naphthalenedicarboxylate | |
CAS RN |
2549-47-5 | |
| Record name | 2,7-Dimethyl 2,7-naphthalenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 2,7-Naphthalenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



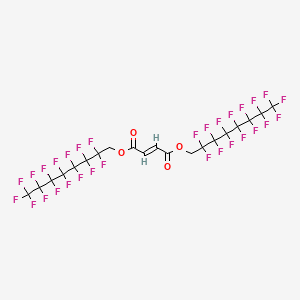
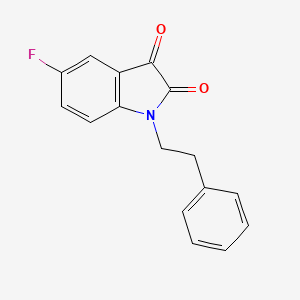
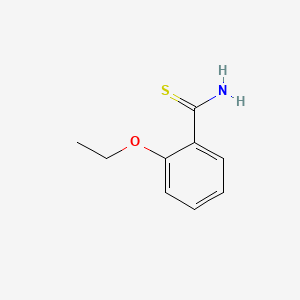
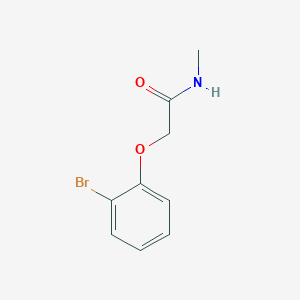
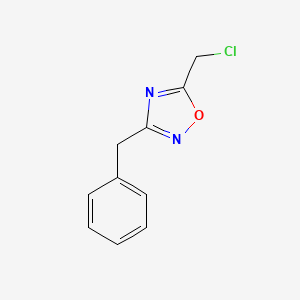
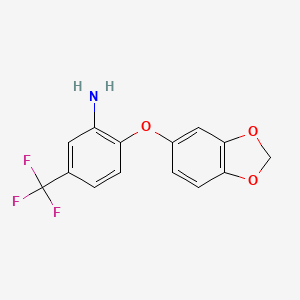

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)
